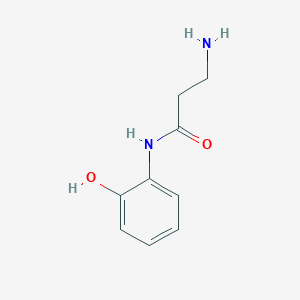

3-amino-N-(2-hydroxyphenyl)Propanamide

Description

Contextualization within Amide and Hydroxyphenyl Chemistry

The chemical identity of 3-amino-N-(2-hydroxyphenyl)Propanamide is defined by two key functional groups: the amide and the hydroxyphenyl moiety. Amides are a significant class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. This functional group is fundamental in biochemistry, forming the peptide bonds that link amino acids into proteins. The hydroxyphenyl group, a phenol (B47542) derivative, is also a common feature in many biologically active compounds and natural products. The presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (the aromatic ring) regions in this compound provides a versatile molecular framework. This duality can be advantageous for developing new therapeutic agents, as it can influence pharmacokinetic properties. mdpi.com

Historical Perspectives on Propanamide Derivatives in Chemical Science

The study of propanamide and its derivatives is rooted in the broader history of pharmaceutical chemistry. The development of synthetic drugs in the mid-nineteenth century marked a significant turning point in medicine. Early pharmaceutical research often involved the chemical modification of existing molecules to enhance their therapeutic properties. Propanamide derivatives have been explored for a range of pharmacological activities, including their potential as anti-inflammatory, analgesic, and antimicrobial agents. The core propanamide structure has served as a foundational element in the design of various biologically active molecules.

Overview of Current Research Trajectories for this compound

Current academic research on this compound is predominantly focused on its application as a chemical scaffold for the synthesis of novel derivatives with potential therapeutic uses. Scientists are leveraging the structural features of this compound to create new molecules with enhanced biological activity.

Antimicrobial Research: A significant area of investigation is the development of new antimicrobial agents. Research has shown that N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties exhibit promising activity against multidrug-resistant Gram-positive pathogens. nih.gov In these studies, the core structure of this compound is modified to produce a library of new compounds that are then screened for their antimicrobial efficacy.

Anticancer Research: Another key research trajectory is in the field of oncology. For instance, a derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, was designed in silico and later synthesized, showing improved anti-proliferative activity in various cancer cell lines, including HeLa, rhabdomyosarcoma, and breast cancer cells. nih.gov This highlights the potential of using the N-(2-hydroxyphenyl)propanamide structure as a basis for designing new anticancer drugs.

The table below summarizes some of the research findings on derivatives of the this compound scaffold.

| Derivative Class | Research Focus | Example Finding |

| N-substituted β-amino acid derivatives | Antimicrobial Activity | Activity against multidrug-resistant Gram-positive pathogens observed. nih.gov |

| Valproic acid aryl derivatives | Anticancer Activity | N-(2-hydroxyphenyl)-2-propylpentanamide showed better IC50 than valproic acid in HeLa, rhabdomyosarcoma, and breast cancer cells. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERHKRZHPPQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731687 | |

| Record name | N-(2-Hydroxyphenyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917364-26-2 | |

| Record name | N-(2-Hydroxyphenyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-amino-N-(2-hydroxyphenyl)Propanamide

The construction of this compound primarily relies on the formation of a stable amide bond between its two key precursors: 3-aminopropanoic acid and 2-aminophenol (B121084). The success of this synthesis is contingent upon the effective activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

Amide Bond Formation Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of a water molecule. To circumvent these harsh conditions, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common strategies for the synthesis of this compound involve the use of carbodiimide-based reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.comamericanpeptidesociety.org These reagents react with the carboxylic acid of 3-aminopropanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of 2-aminophenol to yield the desired amide. americanpeptidesociety.org To minimize the risk of racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. americanpeptidesociety.org

Phosphonium and aminium/uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), represent another class of highly effective coupling agents. peptide.combachem.com These reagents generate active esters of the carboxylic acid that rapidly react with the amine. bachem.com

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Cost-effective; DCU is poorly soluble in most organic solvents. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | DIU is more soluble than DCU, facilitating purification. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) | High coupling efficiency, especially for sterically hindered amino acids. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Fast reaction rates and low racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | More reactive than HBTU with less epimerization. peptide.com |

Precursor Synthesis and Functional Group Introduction

Synthesis of 3-Aminopropanoic Acid (β-Alanine):

β-Alanine can be synthesized through several methods. One common industrial method involves the reaction of β-aminopropionitrile with a base such as barium hydroxide, followed by hydrolysis. nih.gov Another route is the addition of ammonia (B1221849) to acrylic acid. More recently, biocatalytic methods using engineered microorganisms that overexpress aspartate-α-decarboxylase are being explored for a more sustainable production of β-alanine from L-aspartic acid. nih.gov

Synthesis of 2-Aminophenol:

The industrial synthesis of 2-aminophenol is typically achieved through the reduction of 2-nitrophenol. chemicalbook.comwikipedia.org This reduction can be carried out using hydrogen gas in the presence of a catalyst or through chemical reduction with iron powder. chemicalbook.comwikipedia.org Alternative methods include the hydrolysis of o-nitrochlorobenzene followed by reduction. chemicalbook.com More contemporary approaches focus on catalytic C-H hydroxylation of anilides, offering a more direct and regioselective route to 2-aminophenols. acs.orgacs.org

Novel Approaches and Methodological Advancements in the Synthesis of this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for amide bond formation, which can be applied to the synthesis of this compound.

Catalytic Methods in Propanamide Synthesis

Direct catalytic amidation, which avoids the use of stoichiometric activating reagents, is a significant area of research. Boronic acid catalysts have been shown to facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid. mdpi.com Similarly, certain metal catalysts, such as those based on titanium and zirconium, can promote the direct amidation of unprotected amino acids. These methods offer the advantage of generating water as the only byproduct, aligning with the principles of green chemistry.

Enzymatic methods for amide bond formation are also gaining prominence. Lipases, for instance, can catalyze the amidation of carboxylic acids or esters in non-aqueous media. rsc.org While challenging, the direct amidation of unprotected amino acids using engineered enzymes presents a promising avenue for the sustainable synthesis of compounds like this compound. rsc.org

Stereoselective Synthesis Considerations

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are relevant when considering the synthesis of its derivatives or analogues that may contain stereocenters. The synthesis of enantiomerically pure β-amino acids, the precursors to chiral β-amino amides, has been extensively studied. hilarispublisher.com

Methodologies for the stereoselective synthesis of β-amino acids include the use of chiral auxiliaries, asymmetric hydrogenation of enamines, and conjugate addition reactions to α,β-unsaturated systems. hilarispublisher.com For instance, copper hydride-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can provide access to chiral β-amino acid derivatives with high enantioselectivity. nih.gov These strategies could be adapted to produce chiral analogues of this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the phenolic hydroxyl group, and the secondary amide. Each of these groups can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary amino group is nucleophilic and can react with a variety of electrophiles. For instance, it can be acylated with acid chlorides or anhydrides to form N-acylated derivatives. It can also undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones. Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used for analytical purposes, as these reactions yield fluorescent products. libretexts.orgthermofisher.com

The phenolic hydroxyl group can be O-alkylated using alkyl halides in the presence of a base or O-acylated to form esters. The hydroxyl group also activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation, primarily at the positions ortho and para to the hydroxyl group.

The secondary amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to regenerate 3-aminopropanoic acid and 2-aminophenol. solubilityofthings.comwikipedia.org The N-H proton of the amide is weakly acidic and can be deprotonated by strong bases. wikipedia.org The carbonyl group of the amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

| Functional Group | Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Acylation | Acid chloride/anhydride | N-Acyl derivative |

| Primary Amine | Alkylation | Alkyl halide | N-Alkyl derivative |

| Primary Amine | Reductive Amination | Aldehyde/ketone, reducing agent | N-Alkyl derivative |

| Phenolic Hydroxyl | O-Alkylation | Alkyl halide, base | O-Alkyl ether |

| Phenolic Hydroxyl | O-Acylation | Acid chloride/anhydride | O-Acyl ester |

| Aromatic Ring | Electrophilic Substitution | Nitrating/halogenating agents | Substituted aromatic ring |

| Secondary Amide | Hydrolysis | Acid or base | Carboxylic acid and amine |

| Secondary Amide | Reduction | LiAlH₄ | Secondary amine |

Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site for various chemical modifications, including acylation, alkylation, and the formation of Schiff bases.

Acylation: The amine group can be readily acylated to form amides. This transformation is fundamental in peptide chemistry and for the synthesis of various derivatives. The acylation of aromatic amino acids is a known process in biological systems. nih.gov

Alkylation: N-alkylation of the amine functionality introduces alkyl groups, which can significantly alter the compound's physical and chemical properties. nih.gov Direct N-alkylation of unprotected amino acids with alcohols has been achieved with high yields and retention of stereochemistry. nih.gov This method is considered a green transformation, especially when using renewable fatty alcohols. nih.gov For instance, alkylation can be performed using alkyl halides or through reductive amination with aldehydes. nih.govnih.gov Catalytic methods for direct N-alkylation of unprotected α-amino acids with alcohols have been developed, offering a highly selective route that produces water as the only byproduct. nih.gov

Schiff Base Formation: The reaction of the primary amine with aldehydes or ketones yields Schiff bases, also known as imines. These compounds are important intermediates in organic synthesis and are known for their biological activities. The formation of Schiff bases from amino acids and their subsequent complexation with metal ions is a well-established area of research. nih.govresearchgate.netnih.gov Amino acids with uncharged amino groups can undergo Schiff base formation, which provides a mechanism for metal complexation. researchgate.net

Table 1: Examples of Reactions Involving the Amine Functionality

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Anhydrides | N-acyl derivatives |

| Alkylation | Alcohols, Alkyl halides | N-alkyl derivatives |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension of reactivity to the molecule, enabling etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This modification can be used to protect the hydroxyl group or to introduce new functionalities.

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting it with carboxylic acids or their derivatives. This reaction is often catalyzed by acids. google.comgoogle.com A process for the esterification of amino acids using a monoalkyl hydrosulphate has been described, which can be prepared in situ from chlorosulphonic acid and an alcohol. google.com

Modifications at the Propanamide Backbone

The propanamide backbone of the molecule can also be a target for chemical modification, although this is generally more challenging than reacting with the terminal functional groups. The polyamide structure of peptides and proteins is crucial to their function and can be modified to create peptidomimetics with diverse applications. frontiersin.org

One approach to modifying the backbone could involve reactions at the α-carbon. For instance, α,α-disubstituted α-amino acids are of considerable interest, and various methodologies have been developed for their asymmetric synthesis. researchgate.net

Complexation and Chelation Studies

The presence of multiple donor atoms (the amine nitrogen, the amide oxygen, and the phenolic oxygen) makes this compound an excellent ligand for forming complexes with metal ions. The study of such complexes is crucial for understanding their potential applications in areas like catalysis and bioinorganic chemistry.

Transition metal amino acid complexes are a large family of coordination compounds. wikipedia.org Amino acids commonly coordinate to metal ions as bidentate N,O ligands, forming a five-membered chelate ring. wikipedia.org However, depending on the side chains, they can also act as tridentate ligands. wikipedia.org

Derivatives of similar structures have been shown to form stable complexes with various transition metals. For example, a derivative of tyrosine, 2-amino-N-hydroxy-3-(p-hydroxyphenyl)propanamide, forms complexes with Cu(II) and Ni(II). rsc.org Another related compound, 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl)methylene]propanehydrazide, has been shown to form complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), acting as a tridentate ligand. researchgate.net The resulting complexes often exhibit distorted octahedral geometry. researchgate.net The interaction of metal derivatives of porphyrins with aromatic amino acids has also been investigated, highlighting the role of the aromatic moiety in the binding. mdpi.com

Table 2: Metal Complexation Studies of Related Compounds

| Ligand | Metal Ion(s) | Resulting Complex Geometry |

| 2-amino-N-hydroxy-3-(p-hydroxyphenyl)propanamide | Cu(II), Ni(II) | Not specified |

| 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl)methylene]propanehydrazide | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Distorted Octahedral |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-amino-N-(2-hydroxyphenyl)propanamide is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons on the 2-hydroxyphenyl ring are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will lead to a complex splitting pattern, likely manifesting as a series of doublets and triplets. The proton of the hydroxyl group (-OH) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. Similarly, the amide proton (-NH-) will also likely appear as a broad singlet in the downfield region. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet in the upfield region.

The aliphatic protons of the propanamide backbone will resonate in the upfield region of the spectrum. The two methylene groups (-CH₂-) adjacent to the amino group and the carbonyl group will likely appear as triplets, assuming coupling to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.5 | m |

| Amide-NH | 8.0 - 9.0 | br s |

| Phenolic-OH | 9.0 - 10.0 | br s |

| -CH₂-CO- | 2.5 - 2.8 | t |

| -CH₂-NH₂ | 3.0 - 3.3 | t |

| -NH₂ | 1.5 - 3.0 | br s |

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary. m = multiplet, br s = broad singlet, t = triplet.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (-C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons. The two methylene carbons of the propanamide chain will appear in the aliphatic region of the spectrum, generally between δ 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 170 - 175 |

| Aromatic C-OH | 145 - 155 |

| Aromatic C-NH | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| -CH₂-CO- | 35 - 45 |

| -CH₂-NH₂ | 40 - 50 |

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques in Structural Elucidation

To further confirm the structural assignment, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal proton-proton coupling networks. For instance, correlations would be expected between the adjacent methylene protons of the propanamide backbone. It would also help in assigning the complex splitting patterns of the aromatic protons by showing which protons are coupled to each other.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For example, the proton signals of the methylene groups could be directly correlated to their respective carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A strong and broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching vibrations of the primary amine and the secondary amide. The N-H stretching of the primary amine may appear as a doublet.

A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band) of the secondary amide. The N-H bending vibration (Amide II band) is expected to appear around 1550-1620 cm⁻¹. Aromatic C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Amine N-H | Stretching | 3300 - 3500 (medium) |

| Amide N-H | Stretching | 3200 - 3400 (medium) |

| Aromatic C-H | Stretching | 3000 - 3100 (medium) |

| Aliphatic C-H | Stretching | 2850 - 2960 (medium) |

| Amide C=O | Stretching (Amide I) | 1640 - 1680 (strong) |

| Amide N-H | Bending (Amide II) | 1550 - 1620 (medium) |

| Aromatic C=C | Stretching | 1450 - 1600 (medium) |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum, with characteristic bands appearing in the fingerprint region. The C=O stretching of the amide may also be observed, although it is often weaker than in the IR spectrum. The symmetric stretching of the C-C bonds in the aliphatic chain would also be Raman active. A detailed analysis of the Raman spectrum would aid in confirming the presence of the key structural features of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing/Stretching | 1000 - 1600 (strong) |

| Aliphatic C-H | Stretching | 2850 - 2960 (medium) |

| Amide C=O | Stretching | 1640 - 1680 (weak-medium) |

| C-N Stretching | Stretching | 1100 - 1300 (medium) |

Note: Predicted values are based on typical group frequencies and expected Raman activity. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be critical in confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For a molecule with the formula C9H12N2O2, the expected exact mass would be calculated and compared against the experimental value.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0972 |

| [M+Na]⁺ | C₉H₁₂N₂O₂Na⁺ | 203.0791 |

| [M-H]⁻ | C₉H₁₁N₂O₂⁻ | 179.0826 |

Note: This table represents theoretical values. Experimental data from peer-reviewed sources are not currently available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would provide invaluable structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, losses of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), and fragmentation of the propanamide side chain. The fragmentation of amino acids and related compounds often involves characteristic losses, such as the loss of the carboxyl group in the form of CO₂ or HCOOH. Analysis of these fragments would help to piece together the structure of the original molecule.

Table 2: Plausible Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS) of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 181.0972 | Varies | Varies | Cleavage of the amide bond, loss of NH₃, loss of H₂O, fragmentation of the alkyl chain. |

Note: This table outlines expected fragmentation behaviors based on general chemical principles. Specific experimental fragmentation data for this compound is not available in the cited literature.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule is dependent on the presence of chromophores, which are typically unsaturated functional groups or aromatic systems. In this compound, the 2-hydroxyphenyl group constitutes the primary chromophore. The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum would be sensitive to the electronic environment of this aromatic ring, including the presence of the hydroxyl and amide substituents. The solvent used for the analysis can also influence the spectrum by interacting with the solute molecules.

Table 3: Expected Electronic Spectroscopy (UV-Vis) Data for this compound

| Solvent | Expected λmax (nm) | Chromophore |

| Methanol/Ethanol | ~270-280 nm | 2-Hydroxyphenyl group |

Note: The λmax value is an estimation based on similar aromatic compounds. No specific experimental UV-Vis spectra for this compound have been found in the public domain.

X-ray Crystallography for Solid-State Structural Determination

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Bond Lengths (Å) | To be determined |

| Bond Angles (°) | To be determined |

Note: This table is a template for crystallographic data. No experimental X-ray crystal structure for this compound has been reported in the searched scientific literature.

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical chemistry studies published for the compound "this compound" that align with the detailed outline requested.

The methodologies outlined, such as Density Functional Theory (DFT) for geometry optimization, HOMO-LUMO analysis, molecular dynamics simulations, and in silico predictions of molecular recognition, are standard and powerful techniques in computational chemistry for characterizing novel molecules. However, the application of these specific analyses to "this compound" has not been documented in the accessible research databases and scientific publications.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions for this particular compound. Generating content for the specified sections without direct research findings would result in speculation rather than factual reporting.

Further research and publication by the scientific community would be required to generate the specific data needed to populate the requested article sections for "this compound."

Computational and Theoretical Chemistry Studies

In Silico Prediction of Molecular Recognition Properties

Conformational Landscape Analysis in Solvent Environments

A comprehensive review of scientific literature did not yield specific computational studies focusing on the conformational landscape analysis of 3-amino-N-(2-hydroxyphenyl)propanamide in various solvent environments. Detailed research, including data on the relative energies of different conformers, dihedral angle variations, and the influence of solvent polarity on intramolecular hydrogen bonding for this specific compound, is not publicly available in the referenced databases.

Computational studies on related but distinct molecules show that solvent effects are a critical factor in determining molecular structure and stability. primescholars.comprimescholars.com For instance, research on other compounds has utilized methods like the self-consistent reaction-field (SCRF) and Polarizable Continuum Model (PCM) to understand how solvents like toluene, ethanol, and water influence molecular geometry. primescholars.com Theoretical analyses of various organic molecules in both gas and solution phases have demonstrated that the surrounding solvent medium can significantly alter the conformational preferences observed in isolation. nih.govnih.gov However, without specific studies on this compound, it is not possible to provide quantitative data or detailed findings on its solvent-dependent conformational behavior.

Therefore, data tables illustrating the energetic profiles and geometric parameters of this compound conformers in different solvents cannot be generated.

Investigations of Molecular Interactions and Mechanistic Biology

Enzyme Inhibition and Modulation Studies

There is currently no available scientific literature detailing the effects of 3-amino-N-(2-hydroxyphenyl)Propanamide on enzyme activity.

Kinetic Characterization of Enzyme Inhibition Profiles

No studies were identified that have performed kinetic analyses to determine the nature and parameters of enzyme inhibition by this compound. Consequently, data regarding its potential inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), or the types of inhibition (e.g., competitive, non-competitive, uncompetitive) are not available.

Allosteric Modulation Mechanisms

The scientific literature lacks any investigation into the potential allosteric modulation of enzymes by this compound. Allosteric modulation involves the binding of a molecule to a site on the enzyme other than the active site, leading to a change in the enzyme's conformation and activity. However, no studies have explored whether this compound acts as a positive or negative allosteric modulator for any enzyme.

Active Site Interaction Analysis

Detailed analyses of the interactions between this compound and the active site of any enzyme are not present in the current body of scientific research. Such studies, often employing techniques like X-ray crystallography or computational modeling, are crucial for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that govern the binding of a compound to an enzyme's active site.

Receptor Binding and Ligand-Receptor Interactions

No published research could be found that investigates the binding of this compound to any physiological receptors.

Binding Affinity Determination and Selectivity Profiling

Information regarding the binding affinity of this compound for any receptor is not available. Binding affinity, typically quantified by the dissociation constant (Kd) or inhibition constant (Ki), is a critical measure of the strength of the interaction between a ligand and a receptor. Furthermore, no selectivity profiling studies have been conducted to determine the compound's binding specificity across a panel of different receptors.

Molecular Docking and Protein-Ligand Complex Modeling

While molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein, no such studies involving this compound have been published. Consequently, there are no available models of the protein-ligand complex that could provide insights into its potential binding modes and interactions at a molecular level.

Interactions with Nucleic Acids and Other Biomolecules

The interaction between small molecules and biological macromolecules like nucleic acids is fundamental to the mechanism of action for many therapeutic compounds. For derivatives of this compound, the chemical structure suggests several potential modes of interaction with DNA, RNA, and proteins. The aromatic 2-hydroxyphenyl ring, the flexible propanamide linker, and the terminal amino group can all participate in non-covalent bonding.

Generally, the binding of small molecules to DNA involves a combination of hydrogen bonds, van der Waals forces, and water-mediated bonds. nih.gov The amino group can act as a hydrogen bond donor, potentially interacting with the phosphate backbone of DNA or with specific base pairs. nih.gov The aromatic ring may engage in π-π stacking interactions with the nucleobases of DNA, a common feature for planar moieties that intercalate between base pairs. Furthermore, the hydroxyl group on the phenyl ring can serve as both a hydrogen bond donor and acceptor, increasing the potential for specific recognition of molecular targets.

While direct experimental data on the binding of this compound to nucleic acids is not extensively documented in current literature, the principles governing amino acid-nucleic acid recognition provide a framework for its potential activity. nih.govnih.gov The specificity of such interactions is often dictated by the formation of multiple, simultaneous bonds; for example, bidentate hydrogen bonds can allow an amino acid side chain to recognize a specific base, such as an arginine-guanine interaction. nih.gov The structural components of this compound offer the possibility for such complex interactions, which are crucial for stabilizing the molecule at a biological target site.

Modulation of Cellular Pathways: Experimental Investigations

The structural similarity of this compound to natural amino acids and polyphenolic compounds suggests it may influence various cellular signaling pathways. Amino acid derivatives can interfere with metabolic and signaling pathways that sense amino acid availability, such as the mTOR and GCN2 pathways. Furthermore, molecules containing phenol (B47542) groups are known to modulate a wide range of signaling cascades, including those involved in cell survival, proliferation, and inflammation. nih.govdovepress.com

Experimental studies on related hydroxyphenyl-containing compounds have demonstrated modulation of key signaling pathways. For instance, various polyphenols are known to activate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for neuronal survival and differentiation. nih.govdovepress.com The 2-hydroxyphenyl group in the title compound is a phenolic moiety, suggesting a potential to interact with kinases and other signaling proteins.

While direct evidence is pending, it is plausible that this compound or its derivatives could influence such pathways. The aromatic amino acids, for example, are precursors to a host of secondary metabolites that play roles in signaling. nih.gov A synthetic amino acid derivative could potentially act as a competitive inhibitor or an allosteric modulator of enzymes involved in these pathways.

In model systems, the introduction of a bioactive compound typically elicits a variety of cellular responses, including changes in gene expression, protein synthesis, and metabolic activity. For antimicrobial agents, these responses can include the upregulation of stress response genes and alterations in cell wall or membrane synthesis. Given the antimicrobial activity observed in the broader class of N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core, it is expected that these compounds trigger significant stress responses in microbial cells, leading to growth inhibition or cell death. plos.orgnih.gov The precise nature of these responses in specific model systems awaits further detailed investigation.

Mechanistic Studies of Antimicrobial Action

Significant research has been conducted on the antimicrobial properties of the class of N-substituted β-amino acid derivatives containing a 2-hydroxyphenyl core. plos.orgnih.govjove.com These studies reveal promising activity, particularly against multidrug-resistant Gram-positive bacteria and some fungal pathogens.

A series of synthesized N-substituted β-amino acid derivatives with a 2-hydroxyphenyl moiety has demonstrated potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). plos.orgnih.gov The minimum inhibitory concentrations (MICs) for several of the most active derivatives range from 4 to 16 µg/mL. plos.orgnih.govbiorxiv.org

The mechanism of action is believed to involve the inhibition of essential bacterial targets. Structure-activity relationship studies within this class of compounds suggest that the addition of electron-withdrawing groups (like nitro groups) to the aromatic substituents enhances antimicrobial activity. nih.gov This suggests that increased electrophilicity of the aromatic ring may improve binding affinity to bacterial target sites. Potential mechanisms include the disruption of bacterial cell membranes or the inhibition of crucial enzymes through interactions like hydrogen bonding and π-π stacking. nih.gov

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus MRSA USA300 (TCH-1516) | MIC (µg/mL) vs. E. faecalis VRE (AR-0781) |

|---|---|---|---|

| Derivative 9 | 4-nitrophenyl | 16 | 64 |

| Derivative 17 | 5-nitro-2-thienyl | 8 | 32 |

| Derivative 18 | 5-nitro-2-furyl | 4 | 16 |

| Derivative 26 | Thiosemicarbazide derivative | 4 | 4 |

While the primary activity of this class of compounds is against Gram-positive bacteria, some derivatives have also shown potential against fungal pathogens. plos.orgnih.gov Specifically, one thiosemicarbazide derivative (Compound 26) exhibited notable antifungal activity against a drug-resistant strain of Candida albicans. plos.orgnih.gov Most other synthesized compounds in the series did not demonstrate significant activity against fungi. biorxiv.org

The mechanism for fungal inhibition is likely distinct from the antibacterial action and may involve interference with fungal-specific cellular processes, such as cell wall biosynthesis or membrane integrity. The unique structural features of the active compound likely enable it to interact with a specific target in the fungal cell that is not present or is not accessible in the other derivatives.

| Compound | Substituent (R) | MIC (µg/mL) vs. C. albicans (AR-0761) |

|---|---|---|

| Derivative 26 | Thiosemicarbazide derivative | 16 |

Structural Modifications and Structure Activity Relationship Sar Studies

Design Principles for Structural Analogues and Derivatives of 3-amino-N-(2-hydroxyphenyl)Propanamide

The design of new molecules based on the this compound scaffold is guided by established medicinal chemistry principles. These strategies aim to enhance biological activity, selectivity, and pharmacokinetic properties by modifying the core structure.

Rational Design Based on Target Interactions

Rational drug design for analogues of this compound would typically begin with identifying its biological target. While specific targets for this compound are not extensively documented in public literature, we can hypothesize interactions based on its structural motifs. The 2-aminophenol (B121084) head group, the propanamide linker, and the terminal amino group offer multiple points for interaction with a biological receptor.

Key hypothetical interactions could include:

Hydrogen Bonding: The hydroxyl and amino groups on the phenyl ring, as well as the amide N-H and carbonyl oxygen, are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: The terminal amino group, which is likely protonated at physiological pH, can form salt bridges with negatively charged residues such as aspartate or glutamate.

A rational design approach would involve creating analogues that optimize these interactions. For instance, the introduction of additional hydrogen bond donors or acceptors on the aromatic ring could enhance binding affinity.

Scaffold Exploration and Diversification Strategies

Scaffold exploration involves modifying the core structure of this compound to discover new chemical entities with potentially improved properties. Diversification can be achieved through several strategies:

Isosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties. For example, the hydroxyl group could be replaced with a thiol (bioisosterism) to probe the importance of the hydrogen bond donating and accepting capabilities.

Scaffold Hopping: This advanced strategy involves replacing the central propanamide or aminophenol core with a different, structurally distinct scaffold that maintains the key pharmacophoric features. This can lead to novel intellectual property and improved drug-like properties.

Ring System Modification: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or indole, to explore different spatial arrangements and electronic properties.

These diversification strategies are crucial for expanding the chemical space around the parent compound and identifying novel analogues with superior biological profiles.

Systematic Investigations of Substituent Effects

The systematic introduction of substituents at various positions of the this compound molecule is a cornerstone of SAR studies. This allows for a detailed understanding of how different chemical properties influence biological activity.

Impact of Aromatic Ring Substitutions on Molecular Interactions

Substituents on the 2-hydroxyphenyl ring can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The position and nature of these substituents are critical.

Table 1: Hypothetical Impact of Aromatic Ring Substitutions

| Position of Substitution | Type of Substituent | Predicted Effect on Molecular Interactions |

| C3, C4, C5, C6 | Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase the electron density of the ring, potentially enhancing π-π stacking interactions. |

| C3, C4, C5, C6 | Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) | Can alter the acidity of the phenolic hydroxyl group and influence hydrogen bonding. May also introduce new interaction points (e.g., halogen bonding). |

| C3, C4, C5, C6 | Bulky groups (e.g., -t-butyl) | Can introduce steric hindrance, which may either improve selectivity by preventing binding to off-targets or decrease activity by clashing with the target's binding site. |

The electronic effects of substituents are generally categorized by their Hammett parameter (σ), which quantifies their electron-donating or electron-withdrawing nature. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of substitution dictates whether the effect is primarily inductive or a combination of inductive and resonance effects.

Influence of Amide and Amine Modifications on Biological Ligand Properties

Modifications to the amide and terminal amine groups of this compound can have a profound impact on its biological properties.

N-Alkylation: Introducing alkyl groups on the amide nitrogen can alter its hydrogen bonding capacity and introduce steric bulk.

Bioisosteric Replacement: Replacing the amide with other groups like a reverse amide, an ester, or a sulfonamide can probe the importance of the amide's specific electronic and conformational properties.

Amine Modifications: The terminal primary amine is a key site for potential ionic interactions.

Alkylation: Converting the primary amine to a secondary or tertiary amine will alter its basicity and hydrogen bonding capacity.

Acylation: Acylating the amine to form an amide will neutralize its positive charge and introduce a new functional group capable of different interactions.

Table 2: Potential Effects of Amide and Amine Modifications

| Modification | Structural Change | Potential Impact on Biological Properties |

| Amide N-methylation | -NH-CO- to -N(CH₃)-CO- | Loss of hydrogen bond donor, increased steric hindrance. |

| Amine Acetylation | -NH₂ to -NH-CO-CH₃ | Neutralization of positive charge, introduction of a hydrogen bond donor and acceptor. |

| Amine Dimethylation | -NH₂ to -N(CH₃)₂ | Increased basicity, loss of hydrogen bond donors, increased steric bulk. |

These modifications are fundamental in fine-tuning the pharmacokinetic and pharmacodynamic properties of the lead compound.

Stereochemical Considerations in Molecular Recognition

The 3-aminopropanamide (B1594134) backbone of the molecule introduces the possibility of stereoisomerism if the alpha-carbon of the propionyl group is substituted. Even in the parent compound, the rotational barriers around the single bonds can lead to different conformers that may interact differently with a chiral biological target.

If a chiral center is introduced, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This phenomenon, known as eudismic ratio, highlights the importance of stereochemistry in drug design. The three-dimensional arrangement of the pharmacophoric elements—the aminophenol, the amide, and the terminal amine—is critical for optimal binding to a receptor.

Molecular modeling and X-ray crystallography are powerful tools for studying the preferred conformations of this compound and its analogues, and for understanding how these conformations relate to their biological activity. The synthesis of stereochemically pure isomers is often a crucial step in the optimization of a lead compound to maximize its therapeutic potential and minimize off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of scientific literature and chemical databases did not yield any specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. While QSAR modeling is a common approach in drug discovery and medicinal chemistry to correlate the chemical structure of compounds with their biological activities, it appears that this particular compound has not been the subject of such published research.

QSAR studies have been conducted on broader classes of structurally related compounds, such as other amide derivatives. For instance, research on arylpropenamide derivatives has utilized 2D-QSAR and 3D-QSAR models to investigate their anti-HBV activities. nih.gov These studies have identified thermodynamic properties like thermal energy and entropy as significant descriptors. nih.gov Similarly, QSAR models have been developed for various amide derivatives targeting enzymes like xanthine (B1682287) oxidase, employing machine learning methods to predict inhibitory effects. nih.gov Other research has focused on aryloxypropanolamine agonists, using CoMFA and CoMSIA to design compounds with potential anti-obesity and anti-diabetic profiles. mdpi.com

However, the absence of specific QSAR models for this compound means that there are no established mathematical models that describe the influence of its structural features on a specific biological endpoint. Consequently, there are no data tables of molecular descriptors or predictive models to report for this compound at this time. Such studies would be necessary to systematically explore its structure-activity relationship and guide the design of new, potentially more active derivatives.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-amino-N-(2-hydroxyphenyl)propanamide and validating its purity?

- Methodological Answer : Synthesis typically involves coupling 3-aminopropanoic acid derivatives with 2-aminophenol under mild conditions (e.g., room temperature) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via 1H NMR (e.g., aromatic proton peaks at δ 6.8–7.2 ppm and amide NH at δ 8.1–8.5 ppm) and LCMS (molecular ion [M+H]+ at m/z 195.2) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, the ortho-hydroxyl group may form intramolecular hydrogen bonds with the amide carbonyl, stabilizing the structure. Refinement protocols should include anisotropic displacement parameters and validation using R-factor convergence (<5%) .

Q. Which analytical techniques are critical for quantifying functional group interactions in this compound?

- Methodological Answer :

- FTIR : Confirm hydroxyl (-OH, ~3200–3400 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹; N-H, ~3300 cm⁻¹) stretches.

- UV-Vis : Detect π→π* transitions in the aromatic ring (λmax ~260–280 nm).

- Titration : Assess acidity/basicity via pH-dependent solubility shifts (e.g., pKa of phenolic OH ~9–10) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the bioactivity of this compound derivatives?

- Methodological Answer : Substituent effects (e.g., Cl, F, methyl groups) are evaluated via SAR studies :

- Enzyme inhibition assays : Compare IC50 values against targets (e.g., β-alanyl aminopeptidase) using fluorogenic substrates.

- Computational docking : Model interactions with active sites (e.g., AutoDock Vina) to predict binding affinities.

- Example: 3-amino-N-(3-fluorophenyl)propanamide showed higher VOC (volatile organic compound) yields in Pseudomonas aeruginosa assays than methyl-substituted analogs, attributed to enhanced electron-withdrawing effects .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- ANOVA (p < 0.05) identifies significant variance between datasets (e.g., enzyme activity across substrates).

- Post-hoc t-tests (with Bonferroni correction) pinpoint differences. For instance, unequal variance (F-test > F-critical) between 3-amino-N-(3-fluorophenyl)propanamide and 3-amino-N-(4-methylphenyl)propanamide datasets justified Welch’s t-test (p = 0.0009) .

Q. How can this compound be integrated into biomedical materials (e.g., hydrogels)?

- Methodological Answer :

- Click chemistry : Conjugate with glycopolypeptides (e.g., poly(g-propargyl-L-glutamate)) via azide-alkyne cycloaddition.

- Biocompatibility testing : Use live/dead assays (e.g., >90% chondrocyte viability after 21 days) and rheology to optimize crosslinking density (~10–50 Pa·s storage modulus) .

Q. What computational strategies predict metal-chelation behavior in this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify binding sites (e.g., hydroxyl O and amide N).

- Molecular dynamics : Simulate stability of metal complexes (e.g., Fe³+ or Cu²+) in aqueous environments (RMSD < 2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.